3-Cyclopropylcyclohexane-1-sulfonyl chloride
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Overview
Description
3-Cyclopropylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₅ClO₂S and a molecular weight of 222.73 g/mol . This compound is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylcyclohexane-1-sulfonyl chloride typically involves the chlorination of the corresponding sulfonic acid or sulfonate ester. One common method is the reaction of the sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions . This reaction proceeds via the formation of an intermediate sulfonic acid chloride, which then converts to the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often employs continuous flow processes. These methods offer better control over reaction parameters, improved safety, and higher yields. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylcyclohexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, phenols, thiols.
Solvents: Dichloromethane, acetonitrile.
Conditions: Reactions are typically carried out at room temperature or under mild heating.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols or phenols.
Sulfonyl Hydrazides: Formed by reaction with hydrazine.
Scientific Research Applications
3-Cyclopropylcyclohexane-1-sulfonyl chloride is used in various scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of sulfonamide-based drugs and other bioactive molecules.
Material Science: Used in the preparation of functionalized materials with specific properties.
Pharmaceuticals: Employed in the synthesis of potential therapeutic agents due to its ability to form stable sulfonamide linkages.
Mechanism of Action
The mechanism of action of 3-Cyclopropylcyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate linkages, which are stable and biologically active .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl chloride: Another sulfonyl chloride with similar reactivity but different structural properties.
Cyclohexanesulfonyl chloride: Lacks the cyclopropyl group, leading to different steric and electronic effects.
Uniqueness
3-Cyclopropylcyclohexane-1-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
Properties
Molecular Formula |
C9H15ClO2S |
---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
3-cyclopropylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6H2 |
InChI Key |
YXRYPEINJRQRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)S(=O)(=O)Cl)C2CC2 |
Origin of Product |
United States |
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